N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-5-23-16-11-15(7-8-17(16)27-12-20(3,4)19(23)24)22-28(25,26)18-9-6-14(21)10-13(18)2/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKTEOGGOOUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H26N2O4S
- Molecular Weight : 418.50654 g/mol
- IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Research indicates that this compound may act as an inhibitor of specific kinases involved in inflammatory pathways. For example, it has been shown to possess an IC50 value of 1.0 nM for binding to receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammation . The low lipophilicity (log D = 3.8) and good solubility (~450 μM at pH 7.4) enhance its bioavailability and potential therapeutic applications .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in various preclinical studies. For instance:
- In Vitro Studies : The compound significantly suppressed necroptotic cell death in both mouse and human cells, indicating its potential as a therapeutic agent in treating inflammatory diseases .
Pharmacokinetics
Distribution studies in animal models revealed that the compound exhibits high brain uptake (0.53 %ID/gram at 5 min post-injection), suggesting its ability to cross the blood-brain barrier effectively . This characteristic is particularly relevant for treating neurological conditions.
Case Studies and Clinical Trials
Currently, the compound is undergoing clinical trials for chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966; NCT02776033)【2】. These trials aim to evaluate its safety and efficacy compared to existing treatments.
Comparative Efficacy
A comparative analysis of similar compounds shows that N-(5-ethyl-3,3-dimethyl-4-oxo...) demonstrates superior potency against RIPK1 compared to other known inhibitors. For instance:
| Compound Name | IC50 (nM) | Specificity |
|---|---|---|
| Compound 5 | 0.91 | High |
| N-(5-Ethyl...) | 1.0 | Moderate |
| Other Inhibitors | Varies | Varies |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is structurally related to derivatives of the benzo[b][1,4]oxazepine scaffold. A closely related analog, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (ChemSpider ID: 921560-13-6), shares the same benzoxazepine core but differs in its substituent group . Key distinctions include:
Functional Group Impact
- Sulfonamide vs. Amide : The sulfonamide group in the target compound increases acidity (pKa ~10–11) compared to the amide (pKa ~15–17), enhancing solubility in physiological pH environments. This property may improve bioavailability or binding to charged residues in biological targets.
Pharmacological Implications
- Target Selectivity : The sulfonamide moiety may favor interactions with serine proteases or carbonic anhydrases, whereas benzamide analogs are more common in kinase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
